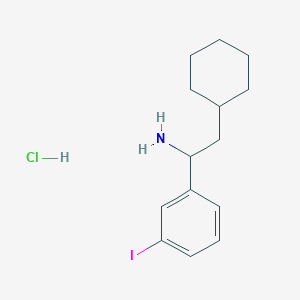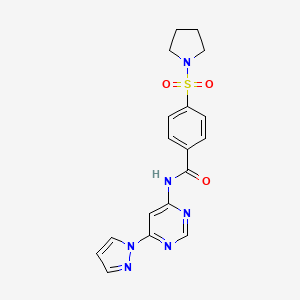
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as GSK2334470, is a small molecule inhibitor of the protein kinase PDK1. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and other diseases.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, while not directly referenced in the available literature, belongs to a class of compounds with significant research interest due to their potential biological activities. Studies on similar compounds have focused on their synthesis and evaluation for various applications, primarily in medicinal chemistry.
Synthesis of Heterocyclic Compounds
The research on the synthesis of novel heterocyclic compounds, including pyrazolopyrimidine derivatives, has been extensive. These efforts aim to explore the chemical space for new biological activities. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have shown promising results (Rahmouni et al., 2016). Similar studies have synthesized various heterocyclic compounds to test their antimicrobial and in vitro anticancer activity, highlighting the potential of these compounds in therapeutic applications (Fahim et al., 2021).
Antiviral and Anticancer Properties
Another area of focus has been the development of compounds with antiviral and anticancer properties. The synthesis of thieno[2,3‐d]‐pyrimidine derivatives and their evaluation as SARS‐CoV 3C‐like protease inhibitors demonstrate the application of these compounds in addressing viral infections (El-All et al., 2016). Furthermore, compounds with a pyrazolo[1,5-a]pyrimidine structure have shown remarkable antiavian influenza virus activity, indicating their potential in antiviral therapy (Hebishy et al., 2020).
Cyclocondensation for Insecticidal and Antibacterial Potential
The use of cyclocondensation techniques to create pyrimidine linked pyrazole heterocyclics has been explored for their insecticidal and antibacterial potential. This underscores the versatility of these compounds in creating solutions for agricultural as well as medical challenges (Deohate & Palaspagar, 2020).
Chemical Diversity and Biological Activity
The synthesis and characterization of bioactive sulfonamide thiazole derivatives as potential insecticidal agents against cotton leafworm, among other studies, show the broad scope of research in developing compounds for pest control and possibly other biological applications (Soliman et al., 2020).
properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-18(22-16-12-17(20-13-19-16)24-11-3-8-21-24)14-4-6-15(7-5-14)28(26,27)23-9-1-2-10-23/h3-8,11-13H,1-2,9-10H2,(H,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZGOYJGLOHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

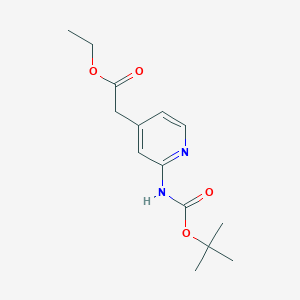
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2702793.png)

![2,2-Difluorospiro[3.3]heptan-6-ol](/img/structure/B2702797.png)
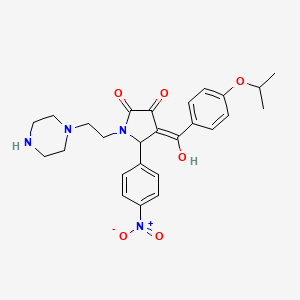
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)
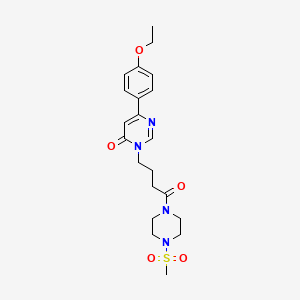
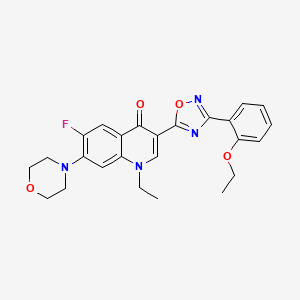
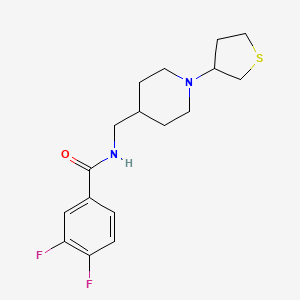
![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)
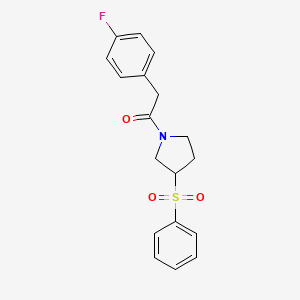

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)
